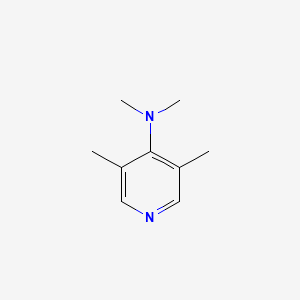![molecular formula C28H31NO2 B14347154 4-({[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]oxy}methyl)benzonitrile CAS No. 91577-99-0](/img/structure/B14347154.png)
4-({[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]oxy}methyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[4’-(Octyloxy)[1,1’-biphenyl]-4-yl]oxy}methyl)benzonitrile is a complex organic compound known for its unique structural properties. It consists of a biphenyl core with an octyloxy group and a benzonitrile moiety. This compound is primarily used in the field of liquid crystals, particularly in the development of liquid crystal displays (LCDs) due to its nematic and smectic phases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[4’-(Octyloxy)[1,1’-biphenyl]-4-yl]oxy}methyl)benzonitrile typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Octyloxy Group: The octyloxy group is introduced via an etherification reaction, where an octanol derivative reacts with the biphenyl core under basic conditions.
Attachment of the Benzonitrile Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
4-({[4’-(Octyloxy)[1,1’-biphenyl]-4-yl]oxy}methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting nitrile groups to amines.
Substitution: Nucleophilic substitution reactions are common, where the benzonitrile moiety can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a phase transfer catalyst
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives
Wissenschaftliche Forschungsanwendungen
4-({[4’-(Octyloxy)[1,1’-biphenyl]-4-yl]oxy}methyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying liquid crystal behavior.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its liquid crystalline properties.
Industry: Widely used in the production of liquid crystal displays (LCDs) and other optoelectronic devices .
Wirkmechanismus
The mechanism of action of 4-({[4’-(Octyloxy)[1,1’-biphenyl]-4-yl]oxy}methyl)benzonitrile is primarily related to its liquid crystalline properties. The compound aligns itself in specific orientations under the influence of electric or magnetic fields, which is crucial for its function in LCDs. The molecular targets include the alignment layers in LCDs, where the compound’s orientation affects the light modulation properties of the display .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4′-Octyl-4-biphenylcarbonitrile: Similar in structure but lacks the octyloxy group, affecting its liquid crystalline properties.
4′-Hexyloxy-4-biphenylcarbonitrile: Has a shorter alkyl chain, resulting in different phase transition temperatures.
4′-Pentyl-4-biphenylcarbonitrile: Another variant with a different alkyl chain length, influencing its application in different temperature ranges
Uniqueness
4-({[4’-(Octyloxy)[1,1’-biphenyl]-4-yl]oxy}methyl)benzonitrile is unique due to its specific combination of the octyloxy group and the benzonitrile moiety, which provides it with distinct liquid crystalline phases and makes it highly suitable for use in advanced LCD technologies .
Eigenschaften
CAS-Nummer |
91577-99-0 |
|---|---|
Molekularformel |
C28H31NO2 |
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
4-[[4-(4-octoxyphenyl)phenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C28H31NO2/c1-2-3-4-5-6-7-20-30-27-16-12-25(13-17-27)26-14-18-28(19-15-26)31-22-24-10-8-23(21-29)9-11-24/h8-19H,2-7,20,22H2,1H3 |
InChI-Schlüssel |
QIYSODXBSXJMIO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-N-[2-(1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B14347082.png)
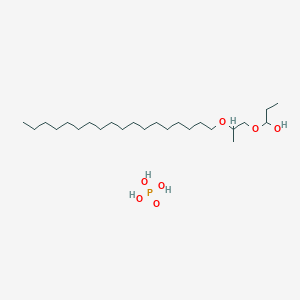

![2-Propenoic acid, 3-[5-(hydroxymethyl)-2-furanyl]-, ethyl ester, (E)-](/img/structure/B14347106.png)
![Bis[2-(trimethylsilyl)ethyl] benzylidenepropanedioate](/img/structure/B14347110.png)
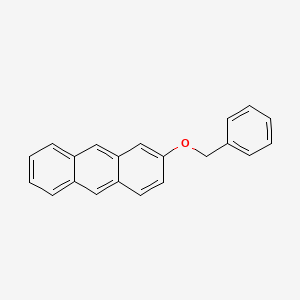
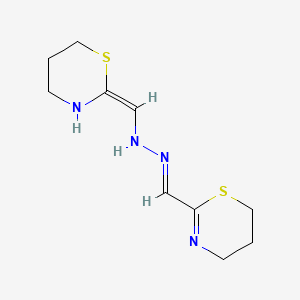
![1,1',1''-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene](/img/structure/B14347121.png)

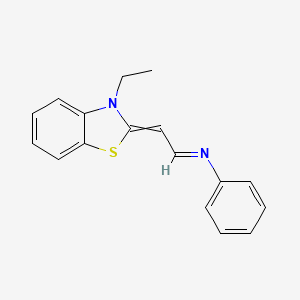
![Bis[(furan-2-yl)methyl] butanedioate](/img/structure/B14347137.png)
![S-Butyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14347145.png)

